In-Depth Technical Guide: BAY-805's Mechanism of Action on USP21
In-Depth Technical Guide: BAY-805's Mechanism of Action on USP21
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 21 (USP21). USP21 is a deubiquitinating enzyme (DUB) implicated in various cellular processes, and its dysregulation is associated with diseases such as cancer.[1][2] BAY-805 is a first-in-class, non-covalent inhibitor of USP21 that serves as a valuable chemical probe to explore the biological functions of this enzyme.[1][2] This document details the biochemical and cellular characterization of BAY-805, including its inhibitory potency, binding kinetics, and effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of its mode of action.
Introduction to USP21 and its Inhibition
Ubiquitin-Specific Peptidase 21 (USP21) is a member of the deubiquitinating enzyme family, which plays a crucial role in reversing protein ubiquitination. This post-translational modification is central to regulating protein stability, function, and localization. USP21 has been shown to modulate several key signaling pathways, including those involved in immune response and cell growth. Notably, USP21 negatively regulates the NF-κB signaling pathway by deubiquitinating and inactivating Receptor-Interacting Protein 1 (RIP1).[3] Due to its role in various pathologies, particularly in promoting tumor development and growth, USP21 has emerged as a promising therapeutic target.[1][2]
The development of potent and selective inhibitors is crucial for validating USP21 as a drug target and for elucidating its complex biology. BAY-805 was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization as a highly potent and selective small molecule inhibitor of USP21.[1][2][4]
Biochemical Characterization of BAY-805
The inhibitory activity and binding affinity of BAY-805 for USP21 were determined using a suite of biochemical and biophysical assays.
In Vitro Inhibitory Potency
The potency of BAY-805 was assessed using two distinct in vitro enzyme assays: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a Ubiquitin-Rhodamine assay. These assays measure the ability of the compound to inhibit the deubiquitinating activity of USP21.
| Compound | hUSP21 (HTRF) IC50 [nM] | hUSP21 (Ub-Rhodamine) IC50 [nM] | hUSP2 (Ub-Rhodamine) IC50 [nM] |
| BAY-805 | 6 | 2 | >25000 |
| BAY-728 (Negative Control) | 12600 | 16200 | >25000 |
Table 1: In vitro inhibitory potency of BAY-805 and its negative control, BAY-728, against human USP21 and USP2. Data sourced from[3].
Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR) was employed to determine the binding affinity (Kd) and kinetics of BAY-805 to USP21.
| Compound | SPR Kd [nM] |
| BAY-805 | 2.2 |
| BAY-728 (Negative Control) | 8686 |
Table 2: Binding affinity of BAY-805 and BAY-728 to USP21 as determined by Surface Plasmon Resonance. Data sourced from[3].
Cellular Mechanism of Action
Cellular Target Engagement
The ability of BAY-805 to engage with USP21 within a cellular context was confirmed using a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding.
| Compound | Cellular USP21 Target Engagement (HiBiT CETSA) EC50 [nM] |
| BAY-805 | ~95 |
Table 3: Cellular target engagement of BAY-805 with USP21. Data sourced from[5].
Downstream Signaling Effects: NF-κB Pathway Activation
By inhibiting USP21, BAY-805 prevents the deubiquitination of RIP1, a key upstream regulator of the NF-κB pathway. The resulting accumulation of ubiquitinated RIP1 leads to the activation of the NF-κB signaling cascade. This was demonstrated in a cellular NF-κB reporter assay.
| Compound | NF-κB Activation EC50 [nM] |
| BAY-805 | 17 |
Table 4: Cellular potency of BAY-805 in inducing NF-κB activation. Data sourced from[6].
Signaling Pathway Diagram
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the deubiquitinase activity of USP21 by measuring the cleavage of a ubiquitin substrate labeled with a FRET pair.
Protocol:
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Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, and 5 mM DTT.
-
Add 2 µL of BAY-805 or DMSO control to a 384-well low-volume microplate.
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Dispense 4 µL of human USP21 enzyme solution (final concentration: 1 nM) into each well.
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Incubate for 15 minutes at room temperature.
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Add 4 µL of biotinylated-ubiquitin substrate solution (final concentration: 50 nM).
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Incubate for 60 minutes at room temperature.
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Add 10 µL of HTRF detection reagent mix containing anti-tag-Eu3+ cryptate and streptavidin-XL665.
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Incubate for 60 minutes at room temperature, protected from light.
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Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm following excitation at 320 nm.
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Calculate the HTRF ratio and determine IC50 values.
Ubiquitin-Rhodamine Assay
This fluorescence-based assay measures the cleavage of a quenched rhodamine-conjugated ubiquitin substrate.
Protocol:
-
Prepare an assay buffer of 50 mM Tris (pH 8.0), 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT.
-
Add 50 nL of compound solution in DMSO to a 384-well plate.
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Add 5 µL of USP21 enzyme solution (final concentration: 0.5 nM).
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Incubate for 30 minutes at room temperature.
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Initiate the reaction by adding 5 µL of Ubiquitin-Rhodamine 110 substrate (final concentration: 100 nM).
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Monitor the increase in fluorescence intensity (excitation: 485 nm, emission: 535 nm) over 30 minutes using a plate reader.
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Calculate the reaction rates and determine IC50 values.
Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time binding kinetics and affinity of BAY-805 to USP21.
Protocol:
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Immobilize recombinant human USP21 on a CM5 sensor chip using standard amine coupling chemistry.
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Prepare a dilution series of BAY-805 in running buffer (e.g., HBS-EP+).
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Inject the compound dilutions over the USP21-immobilized surface and a reference flow cell.
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Monitor the association and dissociation phases in real-time.
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Regenerate the sensor surface between cycles if necessary.
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Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and affinity (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is performed to confirm target engagement in a cellular environment.
Protocol:
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Culture HEK293T cells transfected with a HiBiT-tagged USP21 construct.
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Treat cells with various concentrations of BAY-805 or DMSO for 1 hour at 37°C.
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Heat the cell suspensions for 3 minutes at a specific temperature (e.g., 49°C).
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Lyse the cells.
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Add LgBiT protein and luciferase substrate.
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Measure the luminescence signal.
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Plot the luminescence signal against the compound concentration to determine the EC50 for thermal stabilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bayer.com [bayer.com]
- 4. researchgate.net [researchgate.net]
- 5. BAY-805 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
